Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
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Overview
Description
Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound known for its complex structure and significant applications in various scientific fields. This compound is part of the oxazinoquinoline family and is characterized by its unique combination of functional groups, including a fluoro, methyl, piperazinyl, nitro, and oxo groups .
Preparation Methods
The synthesis of Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves multiple steps, typically starting with the preparation of the core oxazinoquinoline structure. This is followed by the introduction of various substituents through a series of chemical reactions. Common synthetic routes include:
Formation of the oxazinoquinoline core: This step often involves cyclization reactions.
Introduction of the fluoro and nitro groups: These are typically added through electrophilic aromatic substitution reactions.
Attachment of the piperazinyl group: This is usually achieved through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester
Chemical Reactions Analysis
Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is unique due to its specific combination of functional groups and its potent biological activity. Similar compounds include:
Levofloxacin: A fluoroquinolone antibiotic with a similar core structure but different substituents.
Ofloxacin: Another fluoroquinolone with a racemic mixture of levofloxacin and dextrofloxacin.
Dextrofloxacin: The enantiomer of levofloxacin, with similar antibacterial properties
This compound’s unique structure and potent biological activity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C20H23FN4O6 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
ethyl (2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-8-nitro-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylate |
InChI |
InChI=1S/C20H23FN4O6/c1-4-30-20(27)12-9-24-11(2)10-31-19-14(21)17(23-7-5-22(3)6-8-23)15(25(28)29)13(16(19)24)18(12)26/h9,11H,4-8,10H2,1-3H3/t11-/m0/s1 |
InChI Key |
OHSOPLYGFVUNJN-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)C1=CN2[C@H](COC3=C(C(=C(C(=C32)C1=O)[N+](=O)[O-])N4CCN(CC4)C)F)C |
Canonical SMILES |
CCOC(=O)C1=CN2C(COC3=C(C(=C(C(=C32)C1=O)[N+](=O)[O-])N4CCN(CC4)C)F)C |
Origin of Product |
United States |
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